7-benzyl-1,3-dimethyl-6-(morpholin-4-ylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Description
7-benzyl-1,3-dimethyl-6-(morpholin-4-ylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
- The synthesis of complex heterocyclic systems utilizes the reactivity of 1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-diones and similar compounds. These reactions lead to the formation of polynuclear systems, showcasing the compound's utility in creating intricate molecular structures (Tsupak & Shevchenko, 2006).
Structural Analyses and Crystallography
- Studies have explored the molecular and crystal structures of derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. These analyses provide insights into the hydrogen bonding, pi-pi stacking interactions, and overall molecular geometry, which are crucial for understanding the chemical behavior and potential applications of these compounds (Trilleras et al., 2009).
Chemical Reactivity and Compound Formation
- The chemical reactivity of 1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-diones with other reagents such as 1,3-diketones and amino compounds has been studied to synthesize a wide range of derivative compounds. These reactions are pivotal in developing new molecules with potential applications in various fields of chemistry and pharmacology (Denislamova et al., 2011), (Gasparyan et al., 2016).
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-6-(morpholine-4-carbonyl)pyrrolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-21-17-15(18(25)22(2)20(21)27)12-16(19(26)23-8-10-28-11-9-23)24(17)13-14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWUVKNFGQABCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)N4CCOCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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